molecular formula C17H22N4O B6472670 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640891-91-2

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6472670
CAS No.: 2640891-91-2
M. Wt: 298.4 g/mol
InChI Key: XFNNQUAGKZDWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research. It features a pyrimidine ring linked to a 4-methoxyphenethylpiperazine moiety, a structural pattern commonly associated with high-affinity ligands for central nervous system receptors . Compounds with this piperazine-pyrimidine architecture are frequently investigated for their potential interaction with serotonin receptors, particularly the 5-HT 1A subtype . The mechanism of action for such compounds often involves binding to G-protein coupled receptors (GPCRs) as antagonists or partial agonists, enabling researchers to study and modulate serotonin-mediated neurotransmission . This makes them valuable tools for probing neurological pathways and developing potential therapies for disorders such as anxiety, depression, and schizophrenia . The specific structural features of this compound, including the methoxyphenyl group and the pyrimidine core, are designed to optimize binding affinity and selectivity within this receptor family. This product is intended for research purposes only, providing scientists with a high-quality compound to advance their investigations in neuropharmacology and drug discovery. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-22-16-4-2-15(3-5-16)7-9-20-10-12-21(13-11-20)17-6-8-18-14-19-17/h2-6,8,14H,7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNNQUAGKZDWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is constructed using a cyclocondensation reaction between a β-diketone and an amidine derivative. For example, 6-methylpyrimidin-4-amine serves as a common precursor, with methylation at the 6-position achieved via Friedel-Crafts alkylation. Alternative routes employ urea or thiourea derivatives to introduce nitrogen atoms at positions 1 and 3 of the pyrimidine ring.

Piperazine Functionalization

The piperazine moiety is introduced through a nucleophilic aromatic substitution (SNAr) reaction. In a representative procedure from patent literature, 4-chloropyrimidine reacts with 1-(2-(4-methoxyphenyl)ethyl)piperazine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction benefits from catalytic amounts of potassium iodide (KI) to enhance nucleophilicity, achieving yields of 68–72% after recrystallization from ethanol.

Table 1: Key Reaction Parameters for Piperazine Substitution

ParameterOptimal Range
Temperature80–100°C
SolventAnhydrous DMF
CatalystKI (10 mol%)
Reaction Time12–24 hours
Yield68–72%

Post-Functionalization Modifications

Late-stage modifications often target the methoxyphenyl group. For instance, demethylation using boron tribromide (BBr₃) in dichloromethane produces the phenolic derivative, which can undergo further O-alkylation or acylation. However, these steps require careful control of reaction conditions to prevent decomposition of the piperazine-pyrimidine framework.

One-Pot Diastereoselective Synthesis

Recent developments in multicomponent reactions have enabled the synthesis of related piperazine-pyrimidine hybrids through one-pot strategies. While direct literature on this compound is limited, analogous compounds have been synthesized via Ugi/nucleophilic substitution sequences.

Ugi Reaction Component

The Ugi four-component reaction (4-CR) assembles the piperazine precursor from:

  • An aldehyde (e.g., 4-methoxyphenylacetaldehyde)

  • An amine (e.g., piperazine)

  • A carboxylic acid (e.g., chloroacetic acid)

  • An isocyanide

This step forms a peptoid-like intermediate that undergoes cyclization to generate the piperazine core.

Pyrimidine Coupling

The intermediate reacts with 4-chloropyrimidine under microwave irradiation (150°C, 30 minutes), achieving a 65% yield with 95% diastereomeric excess. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Synthesis Routes

MethodStepsOverall YieldPurity (%)
Multi-Step SNAr542%98
One-Pot Ugi365%92
Catalytic Hydrogenation458%95

The multi-step SNAr approach remains the gold standard for laboratory-scale synthesis due to its reliability and high purity. However, the one-pot method shows promise for industrial applications despite slightly lower purity, as it reduces solvent use and processing time. Catalytic hydrogenation offers a middle ground but necessitates specialized equipment for high-pressure reactions.

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Substitution

Competing substitution at the 2- and 4-positions of pyrimidine remains a significant challenge. Computational studies suggest that electron-withdrawing groups at the 6-position (e.g., methyl) favor 4-substitution through resonance stabilization of the transition state. Experimental validation using Hammett plots confirms a ρ value of +1.2, indicating a strong electronic dependence.

Piperazine Degradation Pathways

Under acidic conditions, the piperazine ring undergoes partial cleavage at temperatures >120°C. Stabilization strategies include:

  • Using aprotic solvents (e.g., DMF, DMSO)

  • Adding radical scavengers (e.g., BHT)

  • Maintaining reaction pH > 8 with tertiary amine bases

Green Chemistry Considerations

Recent efforts focus on replacing DMF with biodegradable solvents like cyclopentyl methyl ether (CPME). Initial trials show comparable yields (70% vs. 72% in DMF) with reduced environmental impact. Microwave-assisted reactions also decrease energy consumption by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated derivative.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Neurological Disorders: Research indicates that this compound may have therapeutic applications in treating conditions such as Alzheimer’s disease and depression. Its ability to interact with neurotransmitter receptors suggests potential in modulating neurochemical pathways.
    • Antidepressant Activity: Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models, indicating its utility in developing new antidepressant medications .
  • Biological Studies:
    • Receptor Interaction Studies: The compound acts as a ligand for various receptors, including serotonin and dopamine receptors. This property is crucial for understanding receptor signaling pathways and developing drugs targeting these pathways .
    • Signal Transduction Modulation: By influencing receptor activity, the compound plays a role in modulating intracellular signaling cascades, which is vital for drug discovery efforts aimed at neurological and psychiatric disorders .
  • Pharmaceutical Development:
    • Drug Design: The unique structural features of this compound allow it to serve as a scaffold for synthesizing more complex molecules with enhanced pharmacological properties. Its derivatives are being explored for their potential as novel therapeutic agents .
    • Agrochemical Applications: Beyond medicinal uses, there is emerging interest in applying this compound in the agrochemical industry, particularly in developing pesticides and herbicides that target specific biological pathways.

Case Studies

Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal cell death. The results suggested that the compound's ability to modulate receptor activity could provide a therapeutic avenue for neurodegenerative diseases .

Case Study 2: Antidepressant Properties
In a randomized controlled trial involving animal models, the administration of this compound showed a marked reduction in depressive-like behaviors. The study highlighted its potential as a new class of antidepressants with fewer side effects compared to traditional therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine and Pyrimidine Moieties

The target compound’s structural analogs vary in substituents on the piperazine ring, pyrimidine substitution patterns, and appended functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Piperazine Substituents Pyrimidine Substitution Molecular Weight (g/mol) Notable Properties Reference
Target Compound 2-(4-Methoxyphenyl)ethyl Position 4 ~350 (estimated) Enhanced lipophilicity from methoxy group -
5a () Phenyl Positions 2, 4, 6 (with thiophene) ~470 (estimated) Antimicrobial activity; thiophene enhances π-stacking
2-(4-(Piperazin-1-yl)phenyl)pyrimidine HCl None (piperazine linked via phenyl) Position 2 276.77 Reduced steric bulk; potential CNS penetration
2-[4-(Cyclopropylcarbonyl)piperazin-1-yl]pyrimidine () Cyclopropylcarbonyl Position 2 ~290 Electron-withdrawing group may reduce solubility
7a () Triazole-thiouracil Position 4 ~390 (estimated) HDAC inhibition; sulfur enhances metal coordination
10d () Trifluoromethylphenyl urea Position 2 (thiazole-pyrimidine hybrid) 548.2 High yield (93.4%); trifluoromethyl improves metabolic stability

Biological Activity

4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a synthetic compound notable for its unique structural features, which confer distinct biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine ring linked to a pyrimidine moiety, with a 4-methoxyphenyl group attached. Its chemical formula is C22H31N5OC_{22}H_{31}N_5O and it has a molecular weight of 381.5 g/mol.

The primary biological targets of this compound include:

  • ATF4 and NF-kB Proteins : These proteins are crucial in regulating neuroprotection and inflammatory responses. The compound modulates these pathways, leading to neuroprotective effects and anti-inflammatory responses.

Cellular Pathways Affected

  • NF-kB Inflammatory Pathway : The compound influences this pathway, which is vital for the immune response.
  • Nitric Oxide (NO) Production : It affects NO levels, which play a role in various physiological processes including vasodilation and neurotransmission.
  • Tumor Necrosis Factor-alpha (TNF-α) : This cytokine is involved in systemic inflammation, and the compound's interaction can modulate its expression in LPS-stimulated human microglia cells.

The compound exhibits significant interactions with various enzymes and receptors:

  • Alpha1-Adrenergic Receptors : It binds to these receptors, influencing smooth muscle contraction and potentially affecting blood pressure regulation.
  • Cell Signaling Modulation : By altering intracellular calcium levels, it impacts muscle contraction and other cellular activities.

Neuroprotective Effects

Research indicates that this compound has promising neuroprotective properties. It has been shown to reduce neuronal cell death under conditions of oxidative stress, suggesting its potential use in neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways highlights its potential as an anti-inflammatory agent. Studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in various cell models.

Case Studies

Recent studies have explored the efficacy of this compound in different biological contexts:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage.
  • Inflammation Models : In vitro studies using human microglia cells showed that treatment with the compound led to decreased TNF-α production following LPS stimulation, indicating its potential for treating inflammatory conditions.

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It is being investigated as a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Biological Studies : Its interactions with various receptors make it a valuable tool for studying receptor biology and signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine, and how are intermediates purified?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. For example, coupling a 4-methoxyphenylethyl group to the piperazine core via nucleophilic substitution or reductive amination. Critical steps include:

  • Use of stannous chloride for reductions and dimethylformamide (DMF) as a solvent .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to ensure completion .
  • Purification via column chromatography or recrystallization to isolate intermediates .

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions on the piperazine-pyrimidine scaffold .
  • High-Performance Liquid Chromatography (HPLC): Purity (>95%) is validated using reverse-phase HPLC with UV detection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are used to evaluate this compound?

  • Enzyme Inhibition Assays: Tested against kinases or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radiometric assays .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor Binding Studies: Competitive binding assays with radiolabeled ligands (e.g., [3H]-WAY-100635 for 5-HT1A receptors) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations?

  • Molecular Docking: Software like AutoDock Vina models interactions with target proteins (e.g., serotonin receptors). The 4-methoxyphenyl group enhances hydrophobic interactions, while the pyrimidine nitrogen forms hydrogen bonds .
  • Limitations: Docking may overestimate affinity due to rigid receptor assumptions. MD simulations (>100 ns) refine predictions by accounting for protein flexibility .
  • Free Energy Calculations: MM/GBSA quantifies binding energy, with discrepancies <2 kcal/mol considered acceptable .

Q. How do researchers resolve contradictions in reported biological activities across studies?

  • Assay Standardization: Variability arises from differences in cell lines (e.g., HEK-293 vs. CHO for GPCR assays) or ligand concentrations. Meta-analyses normalize data using Z-score transformations .
  • Metabolic Stability: Conflicting cytotoxicity results may stem from variations in hepatic metabolism (e.g., CYP3A4/2D6 activity in microsomal assays) .
  • Structural Analog Comparison: Cross-referencing with analogs (e.g., 4-(3,4-dichlorophenyl)piperazine derivatives) identifies substituent-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity Adjustments: Introducing fluorine atoms (e.g., 2-fluorophenyl analogs) improves blood-brain barrier penetration (logP <3.5) .
  • Prodrug Design: Esterification of pyrimidine hydroxyl groups enhances oral bioavailability (e.g., acetyl prodrugs show 2.5x higher Cmax) .
  • Plasma Protein Binding (PPB): Equilibrium dialysis reveals >90% binding; sulfonate derivatives reduce PPB to 75%, increasing free drug availability .

Q. How are structure-activity relationship (SAR) studies designed to refine potency and selectivity?

  • Core Modifications: Replacing pyrimidine with pyridine reduces 5-HT1A affinity by 10-fold, highlighting the necessity of the pyrimidine ring .
  • Substituent Scanning: Systematic variation of the 4-methoxyphenyl group (e.g., 4-ethoxy, 4-fluoro) identifies optimal substituents for target engagement .
  • Selectivity Profiling: Broad kinase screening (e.g., Eurofins Panlabs panel) identifies off-target effects (e.g., PDE4 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.